molecular formula C15H17N B8440935 3,4-Dimethyl-N-(m-tolyl)aniline

3,4-Dimethyl-N-(m-tolyl)aniline

Cat. No.: B8440935
M. Wt: 211.30 g/mol
InChI Key: GGNARVIMYPAGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-N-(m-tolyl)aniline is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3,4-dimethyl-N-(3-methylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-11-5-4-6-14(9-11)16-15-8-7-12(2)13(3)10-15/h4-10,16H,1-3H3

InChI Key

GGNARVIMYPAGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500-ml four-necked flask were charged 56 ml of 1,2,3,4-tetrahydronaphthalene (boiling point: 207° C.) as a solvent and 45.0 g (0.42 mol) of m-toluidine, followed by the addition of 25.6 g (0.23 mol) of anhydrous calcium chloride and 30.8 g (0.23 mol) of anhydrous aluminum chloride under stirring. After stirring at an internal temperature of 100 to 120° C. for 30 minutes under a nitrogen atmosphere, the reaction mixture was added with 50.9 g (0.42 mol) of 3,4-xylidine. The resulting mixture was reacted at an internal temperature of 210 to 220° C. for 3 hours. After cooling, the reaction mixture was added with 126 ml of toluene, followed by charging in 160 g of ice water. The resulting mixture was stirred and then, allowed to stand, whereby a water layer was separated out. The organic layer was washed successively with 150 ml of a 5% aqueous solution of hydrochloric acid, 100 ml of a 5% aqueous solution of sodium bicarbonate and 100 ml of water. From the organic solvent, the distillate at 134 to 135° C. and a vacuum degree of 0.4 to 0.5 Torr was collected, whereby 37.9 g (yield: 42.7%) of the title compound was obtained as a slightly yellow oil. As a result of HPLC. analysis (column: YMC-A-312, detection UV: 280 nm, flow rate: 1.0 ml/min, eluent: acetonitrile/water=8/2), the compound was found to have a purity of 99.3%.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
160 g
Type
solvent
Reaction Step Four
Quantity
126 mL
Type
solvent
Reaction Step Five
Yield
42.7%

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